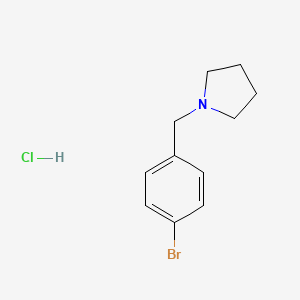

1-(4-Bromobenzyl)pyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Moiety in Advanced Synthetic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a foundational structure in organic and medicinal chemistry. tandfonline.comwikipedia.org Its prevalence stems from its presence in a vast number of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, as well as in the essential amino acid proline. wikipedia.orgmdpi.com This natural abundance has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nbinno.com

In synthetic chemistry, the significance of the pyrrolidine moiety is multifaceted. Its non-planar, puckered structure provides a three-dimensional geometry that is crucial for specific molecular interactions with biological targets. nih.govresearchgate.net This stereochemical complexity, often with multiple chiral centers, makes it an invaluable building block for creating complex molecules with precise spatial arrangements. nih.gov Furthermore, the nitrogen atom within the ring acts as a nucleophile and a base, providing a reactive site for various chemical modifications and functionalizations. cymitquimica.com Pyrrolidine derivatives are widely used as organocatalysts, chiral auxiliaries, and key intermediates in the synthesis of pharmaceuticals across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. tandfonline.comnbinno.com

Role of Halogenated Benzyl (B1604629) Scaffolds in Modern Chemical Transformations

Halogenated benzyl compounds, such as benzyl chlorides and bromides, are highly important reagents in modern organic synthesis. wisdomlib.org The presence of a halogen atom on the aromatic ring or the benzylic carbon creates a versatile chemical handle for a multitude of transformations. Aryl halides are indispensable precursors for forming carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. researchgate.net

The benzyl group itself is a common structural unit, while the halogen atom serves as a reactive site or a modulator of a molecule's electronic properties. rsc.org Specifically, benzyl halides are excellent electrophiles, readily participating in nucleophilic substitution reactions. rsc.org This reactivity is fundamental to their use in attaching the benzyl group to other molecules. In the context of medicinal chemistry, the incorporation of halogens like bromine can influence a compound's pharmacokinetic properties and binding affinity to target proteins. acs.org Aryl halides are present in numerous marketed drug molecules and are considered key building blocks in drug development. researchgate.netacs.org

Contextualization of 1-(4-Bromobenzyl)pyrrolidine (B1281555) Hydrochloride within Contemporary Chemical Research

1-(4-Bromobenzyl)pyrrolidine hydrochloride combines the key features of both the N-substituted pyrrolidine ring and the halogenated benzyl scaffold. This positions the compound primarily as a valuable intermediate or building block in synthetic and medicinal chemistry research. ontosight.ai The pyrrolidine portion provides a saturated, basic nitrogen heterocycle, while the 4-bromobenzyl group offers a reactive site for further chemical modification. cymitquimica.com

The bromine atom on the phenyl ring is particularly significant for its utility in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the attachment of a wide variety of other molecular fragments. researchgate.net This makes the compound a useful starting material for the synthesis of more complex molecules and chemical libraries for drug discovery programs. ontosight.ai Research involving this compound would typically utilize it in multi-step syntheses of novel, biologically active agents. ontosight.ai The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is often advantageous for handling and reaction setup.

Interactive Data Tables

Table 1: Chemical Identifiers for 1-(4-Bromobenzyl)pyrrolidine

This table summarizes the key identifiers and basic properties for the free base form of the title compound.

| Property | Value |

| Compound Name | 1-(4-Bromobenzyl)pyrrolidine |

| CAS Number | 4897-55-6 |

| Molecular Formula | C11H14BrN |

| Molecular Weight | 240.14 g/mol (free base) |

| Synonyms | 1-[(4-bromophenyl)methyl]pyrrolidine, 4-bromobenzyl-pyrrolidine |

Data sourced from multiple chemical databases. cymitquimica.comontosight.aichemicalbook.com

Table 2: Functional Roles of Constituent Moieties

This table outlines the primary roles of the two key structural components of the title compound in chemical research.

| Structural Moiety | Key Roles in Synthetic Chemistry |

| Pyrrolidine Ring | Provides a 3D scaffold; Acts as a base and nucleophile; Serves as a chiral building block; Core of many biologically active compounds. nbinno.comnih.gov |

| 4-Bromobenzyl Group | Precursor for cross-coupling reactions; Electrophilic site for nucleophilic substitution; Modulates electronic properties. wisdomlib.orgresearchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATCZUJKYCYPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-88-1 | |

| Record name | 1-[(4-bromophenyl)methyl]pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 4 Bromobenzyl Pyrrolidine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inquizlet.com For 1-(4-bromobenzyl)pyrrolidine (B1281555), the most logical and strategic disconnection is the carbon-nitrogen (C-N) bond between the pyrrolidine (B122466) ring and the benzyl (B1604629) group.

This disconnection leads to two primary sets of synthons, which are idealized fragments representing the reactive species:

Pathway A: A 4-bromobenzyl cation (an electrophile) and a pyrrolidine anion (a nucleophile).

Pathway B: A pyrrolidine cation (an electrophile) and a 4-bromobenzyl anion (a nucleophile).

Pathway A is the more chemically intuitive and practical approach, as pyrrolidine is a well-established secondary amine nucleophile. The electrophilic 4-bromobenzyl synthon can be derived from readily available synthetic equivalents (reagents) such as 4-bromobenzyl halides or 4-bromobenzaldehyde. This leads to two major synthetic strategies: nucleophilic substitution and reductive amination.

Figure 1: Retrosynthetic Analysis of 1-(4-Bromobenzyl)pyrrolidine Br-Ph-CH2-N(CH2)4 <== (Disconnection) ==> Br-Ph-CH2(+) + (-)N(CH2)4 | | | Target Molecule Synthon 1 Synthon 2 | | V V Br-Ph-CH2-X + HN(CH2)4 (4-Bromobenzyl halide) (Pyrrolidine) or Br-Ph-CHO + HN(CH2)4 (4-Bromobenzaldehyde) (Pyrrolidine)

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromobenzyl Pyrrolidine Hydrochloride

Reactivity at the Bromine Atom

The bromine atom on the phenyl ring is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Advanced Functionalization

1-(4-Bromobenzyl)pyrrolidine (B1281555) is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The bromine atom serves as a handle to introduce a variety of substituents onto the aromatic ring. For these reactions to proceed, the free base form of the amine is typically used, as the acidic proton of the hydrochloride salt can interfere with the basic conditions often required.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used to synthesize biaryl compounds. 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com While specific studies on 1-(4-bromobenzyl)pyrrolidine are not abundant in the cited literature, its reactivity is expected to be similar to other aryl bromides. nih.gov The reaction is tolerant of a wide range of functional groups and can be performed under relatively mild conditions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes |

| Ligand | PPh₃, CataCXium A, or other phosphine (B1218219) ligands |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Boron Reagent | Arylboronic acid or Arylboronic ester |

| Solvent | Toluene, Dioxane, 2-MeTHF, often with water |

| Temperature | 70-110 °C |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction is a powerful tool for creating new carbon-carbon bonds and is widely used in organic synthesis. The intramolecular Heck reaction is a well-established strategy for the synthesis of natural products. nih.gov For instance, N-allylation intermediates of pyrrolidine (B122466) adducts can undergo intramolecular Heck reactions to form complex fused ring systems. beilstein-journals.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org

Table 2: Typical Conditions for the Heck Reaction with Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ |

| Base | K₂CO₃, NaOAc, Et₃N |

| Alkene | Various electron-rich or electron-poor alkenes |

| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) |

| Temperature | 80-130 °C |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl. wikipedia.org Thus, 1-(4-bromobenzyl)pyrrolidine is a suitable substrate for this transformation, although it may require more forcing conditions (e.g., higher temperatures) compared to the corresponding aryl iodide. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, Piperidine (B6355638), or other amines |

| Alkyne | Terminal alkyne |

| Solvent | Tetrahydrofuran (THF), DMF |

| Temperature | Room Temperature to 100 °C |

Considerations for Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orglibretexts.org

The structure of 1-(4-bromobenzyl)pyrrolidine lacks any strong electron-withdrawing groups on the aromatic ring. The benzylpyrrolidine moiety is generally considered to be electron-donating or weakly withdrawing. Consequently, the aromatic ring is not sufficiently electron-deficient to be susceptible to attack by nucleophiles under standard SNAr conditions. libretexts.org Therefore, pathways involving nucleophilic aromatic substitution at the bromine-bearing carbon are generally not considered viable for this compound.

Reactivity at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center. Its reactivity is fundamentally governed by the availability of its lone pair of electrons. In the hydrochloride salt form, this lone pair is protonated, rendering the nitrogen non-nucleophilic. Therefore, for the reactions described below, the free base, 1-(4-bromobenzyl)pyrrolidine, is the reactive species. This can be readily generated by treating the hydrochloride salt with a base.

Quaternization Reactions and Salt Formation Dynamics

As a tertiary amine, the pyrrolidine nitrogen in 1-(4-bromobenzyl)pyrrolidine can react with alkyl halides in a process known as quaternization. This SN2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms.

For example, reaction with an alkyl halide such as methyl iodide would yield 1-(4-bromobenzyl)-1-methylpyrrolidinium iodide. The rate of this reaction is influenced by factors such as the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent. The formation of these quaternary ammonium salts is a common synthetic transformation for tertiary amines.

Acylation and Sulfonylation Studies for Derivatization

While 1-(4-bromobenzyl)pyrrolidine is a tertiary amine, the related secondary amine, pyrrolidine, can be derivatized through acylation and sulfonylation before the introduction of the 4-bromobenzyl group. Alternatively, if one were to start from 4-bromobenzylamine (B181089) and a suitable four-carbon electrophile to form the pyrrolidine ring, derivatization at the nitrogen would be a key step.

Acylation: This involves the reaction of a secondary amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an amide. For example, reacting pyrrolidine with benzoyl chloride would yield 1-benzoylpyrrolidine.

Sulfonylation: Similarly, secondary amines react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonamides. These reactions are important for the synthesis of various biologically active molecules and for the protection of amine functional groups.

Protonation Equilibria and Acid-Base Chemistry in Solution

The pyrrolidine nitrogen is basic and readily accepts a proton from an acid to form a pyrrolidinium (B1226570) ion. The hydrochloride salt of 1-(4-bromobenzyl)pyrrolidine is the result of the reaction of the free base with hydrochloric acid. The equilibrium of this acid-base reaction is characterized by the pKa of the conjugate acid (the pyrrolidinium ion).

This acid-base equilibrium is crucial in many applications, including its synthesis, purification, and biological activity, as the charge state of the molecule affects its solubility and interactions with biological targets.

Reactivity at the Benzyl (B1604629) Methylene (B1212753) Group

The benzyl methylene group in 1-(4-bromobenzyl)pyrrolidine hydrochloride is a key site of chemical reactivity. The proximity of the phenyl ring and the nitrogen atom of the pyrrolidine ring significantly influences the reactivity of the C-H bonds at this position. The resonance stabilization of benzylic intermediates, such as radicals and carbocations, lowers the activation energy for reactions occurring at this site. chemistrysteps.com

Alpha-Halogenation and Subsequent Synthetic Transformations

The benzylic methylene group of N-benzylpyrrolidine derivatives is susceptible to halogenation, a reaction that introduces a versatile functional group for further synthetic modifications. While direct halogenation of this compound is not extensively documented in the literature, the reactivity of analogous benzylic positions provides a strong basis for predicting its behavior.

Mechanism of Alpha-Halogenation:

Alpha-halogenation at the benzylic position typically proceeds via a free radical mechanism, particularly when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). chemistrysteps.comlibretexts.org The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methylene group of 1-(4-bromobenzyl)pyrrolidine, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to yield the alpha-brominated product and a new bromine radical, which continues the chain reaction.

Subsequent Synthetic Transformations:

The resulting alpha-halo derivative, 1-bromo-1-(4-bromobenzyl)pyrrolidine, is a valuable intermediate for a variety of synthetic transformations. The presence of the halogen atom at the benzylic position allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. For instance, reaction with nucleophiles such as cyanides, azides, or alkoxides can lead to the formation of nitriles, azides, or ethers, respectively.

Furthermore, the alpha-halogenated product can undergo elimination reactions to form an enamine or iminium ion, which can then be trapped by various nucleophiles. This reactivity pathway opens up possibilities for the construction of more complex molecular architectures.

A hypothetical reaction scheme illustrating the potential synthetic utility of alpha-halogenation is presented below:

| Reactant | Reagent | Product | Potential Application |

| 1-(4-Bromobenzyl)pyrrolidine | NBS, AIBN | 1-Bromo-1-(4-bromobenzyl)pyrrolidine | Intermediate for further functionalization |

| 1-Bromo-1-(4-bromobenzyl)pyrrolidine | NaCN | 1-Cyano-1-(4-bromobenzyl)pyrrolidine | Precursor for carboxylic acids, amines |

| 1-Bromo-1-(4-bromobenzyl)pyrrolidine | NaN₃ | 1-Azido-1-(4-bromobenzyl)pyrrolidine | Precursor for triazoles, amines |

| 1-Bromo-1-(4-bromobenzyl)pyrrolidine | NaOMe | 1-Methoxy-1-(4-bromobenzyl)pyrrolidine | Ether derivative |

This table is illustrative and based on the known reactivity of similar benzylic halides. Specific experimental conditions and yields for this compound would require experimental validation.

Oxidation and Reduction Pathways

The benzyl methylene group of this compound is also susceptible to both oxidation and reduction, leading to the formation of compounds with different functional groups and oxidation states.

Oxidation Pathways:

Oxidation of the benzylic C-H bond in N-benzylpyrrolidine derivatives can lead to the formation of a carbonyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic methylene group to a ketone, yielding 4-bromobenzoylpyrrolidine. chemistrysteps.commasterorganicchemistry.com This transformation is synthetically useful for converting the benzyl group into a benzoyl group, which can serve as a key functional handle in organic synthesis. The reaction typically requires at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

More selective oxidation methods can also be employed. For instance, metal-catalyzed oxidations using reagents like tert-butyl hydroperoxide (TBHP) in the presence of copper or iron catalysts have been shown to be effective for the oxidation of benzylic methylenes. mdpi.com These methods often offer milder reaction conditions and greater functional group tolerance. The mechanism of these oxidations can involve the formation of radical intermediates. nih.gov

Reduction Pathways:

The benzyl group in 1-(4-bromobenzyl)pyrrolidine can be cleaved through reductive pathways. Catalytic hydrogenation is a common method for the debenzylation of N-benzylamines. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, the C-N bond at the benzylic position can be cleaved to yield pyrrolidine and 4-bromotoluene. This reaction is a standard protecting group strategy in organic synthesis, where the benzyl group is used to temporarily protect a secondary amine.

Alternatively, reduction of the corresponding iminium ion, which can be formed in situ, provides another pathway to functionalized pyrrolidines. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the iminium ion intermediate.

The following table summarizes the expected products from the oxidation and reduction of 1-(4-bromobenzyl)pyrrolidine:

| Reaction Type | Reagent | Product(s) |

| Oxidation | KMnO₄ or Na₂Cr₂O₇ | 4-Bromobenzoylpyrrolidine |

| Reduction (Debenzylation) | H₂, Pd/C | Pyrrolidine and 4-Bromotoluene |

This table presents the expected products based on the general reactivity of N-benzylpyrrolidines. Specific reaction conditions may influence the outcome and yield.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and optimizing synthetic procedures. This involves studying the kinetics of the reactions and identifying the transient species that are formed during the course of the reaction.

Kinetic Studies for Reaction Rate Determination

For a hypothetical kinetic study on the benzylic bromination of a substituted N-benzylpyrrolidine, one could expect the following rate law:

Rate = k [N-benzylpyrrolidine] [Radical Initiator]0.5

This rate law is characteristic of many free-radical chain reactions. The reaction rate constant, k, would be temperature-dependent, following the Arrhenius equation. By performing the reaction at different temperatures, the activation energy (Ea) for the reaction could be determined, providing insight into the energy barrier of the rate-determining step.

A hypothetical dataset for such a kinetic experiment could look like this:

| Experiment | [N-benzylpyrrolidine] (M) | [NBS] (M) | [AIBN] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 1.4 x 10⁻⁵ |

This is a hypothetical data table illustrating the principles of a kinetic study. The values are not based on experimental data for this compound.

Identification of Intermediates and Transition States via Spectroscopic and Computational Methods

The direct observation of reactive intermediates and the characterization of transition states are challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights into reaction mechanisms.

Spectroscopic Methods:

Techniques such as transient absorption spectroscopy or electron paramagnetic resonance (EPR) spectroscopy could potentially be used to detect and characterize radical intermediates in the alpha-halogenation of 1-(4-bromobenzyl)pyrrolidine. For reactions involving the formation of iminium ions, NMR spectroscopy at low temperatures might allow for their direct observation and characterization. acs.org

Computational Methods:

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms. nih.gov By modeling the reaction pathway, it is possible to calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reactivity and selectivity. acs.org

For the benzylic halogenation of 1-(4-bromobenzyl)pyrrolidine, computational studies could be used to:

Calculate the C-H bond dissociation energy of the benzylic methylene group to predict its reactivity towards radical abstraction.

Model the structure and stability of the resulting benzylic radical, including the extent of resonance delocalization.

Determine the energy profile for the reaction of the benzylic radical with a halogen molecule, identifying the transition state for this step.

A computational study on the enantioselective lithiation of N-Boc-pyrrolidine has demonstrated the power of these methods in predicting reaction outcomes and understanding the role of intermediates and transition states. nih.gov Similar studies on this compound would be invaluable for a detailed mechanistic understanding of its reactivity. The development of machine learning models is also accelerating the prediction of transition state structures. mit.edu

The following table presents hypothetical activation energies for different reaction pathways at the benzyl methylene group, which could be obtained from computational studies:

| Reaction | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |

| Alpha-Bromination | Benzylic Radical Formation | 12-15 |

| Oxidation (H-abstraction) | Benzylic Radical Formation | 15-20 |

| Iminium Ion Formation | C-H bond cleavage | 20-25 |

This table contains hypothetical values to illustrate the type of data that can be generated from computational studies. These are not experimentally or computationally verified values for this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for Research Applications

X-ray Crystallography for Definitive Solid-State Structural Determination

Crystal Growth and Quality Assessment for Diffraction Studies

The initial and most critical step for any single-crystal X-ray diffraction study is the cultivation of high-quality crystals. For an organic hydrochloride salt such as 1-(4-Bromobenzyl)pyrrolidine (B1281555) hydrochloride, this is typically achieved through slow evaporation of a solvent, or by vapor diffusion. The choice of solvent is crucial and is often determined empirically, with common choices including alcohols (methanol, ethanol), acetonitrile, or mixtures with water or less polar solvents like ethyl acetate (B1210297) or dichloromethane. The goal is to allow the molecules to self-assemble into a well-ordered crystalline lattice.

Once crystals are obtained, their quality must be rigorously assessed. This is initially done using optical microscopy to select crystals that are well-formed, transparent, and free from visible defects such as cracks or inclusions. A more definitive assessment is performed using an X-ray diffractometer. A high-quality crystal will produce sharp, well-defined diffraction spots. Broad or diffuse spots would indicate poor crystallinity or the presence of multiple crystal domains, rendering the crystal unsuitable for detailed structural analysis.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

With a suitable crystal, single-crystal X-ray diffraction (SCXRD) is employed to determine the precise three-dimensional arrangement of atoms within the crystal lattice. This technique provides a wealth of structural information, including bond lengths, bond angles, and torsion angles. These parameters are fundamental to understanding the molecule's conformation.

For 1-(4-Bromobenzyl)pyrrolidine hydrochloride, key parameters of interest would include the bond lengths and angles within the pyrrolidine (B122466) ring, the bromobenzyl group, and the C-N and C-C bonds connecting these two moieties. The torsion angles would be particularly informative, defining the relative orientation of the phenyl ring and the pyrrolidine ring. The conformation of the five-membered pyrrolidine ring itself, which is typically non-planar, would be a key area of investigation. It often adopts an "envelope" or "twisted" conformation, and the specific puckering would be determined from the measured torsion angles.

Representative Data Table of Expected Bond Lengths and Angles (Hypothetical):

| Parameter | Expected Value (Å or °) |

| C-Br Bond Length | ~1.90 Å |

| Aromatic C-C Bond Lengths | ~1.39 Å |

| Pyrrolidine C-N Bond Lengths | ~1.47 Å |

| Pyrrolidine C-C Bond Lengths | ~1.53 Å |

| C-N-C Bond Angle in Pyrrolidine | ~109.5° |

| C-C-C Bond Angle in Phenyl Ring | ~120° |

Note: These are generalized values and the actual experimental values would be determined by SCXRD.

Analysis of Supramolecular Interactions and Crystal Packing in Research

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal, a study known as crystal packing. This arrangement is governed by a variety of non-covalent interactions, collectively known as supramolecular interactions. For this compound, the protonated nitrogen of the pyrrolidine ring and the chloride counter-ion would be expected to form a strong N-H···Cl hydrogen bond.

Vibrational Spectroscopy (FT-IR and Raman) for Specific Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Band Assignment and Correlation with Molecular Structure

In an FT-IR or Raman spectrum of this compound, specific peaks (or bands) correspond to the vibrations of particular bonds or functional groups. The assignment of these bands is a key step in the analysis. For this compound, characteristic vibrations would include:

N-H stretching: A broad band in the FT-IR spectrum, typically in the region of 2400-2700 cm⁻¹, characteristic of a secondary ammonium (B1175870) salt.

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ from the pyrrolidine and benzyl (B1604629) CH₂ groups.

C=C stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring.

C-N stretching: Typically found in the 1250-1020 cm⁻¹ range.

C-Br stretching: A strong band at lower wavenumbers, usually below 600 cm⁻¹.

Hypothetical Vibrational Band Assignments:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~2600 | N-H⁺ stretch |

| ~1600 | Aromatic C=C stretch |

| ~1490 | Aromatic C=C stretch |

| ~1100 | C-N stretch |

| ~550 | C-Br stretch |

Note: These are approximate ranges and the precise positions would be determined experimentally.

Conformational Isomerism Studies

The pyrrolidine ring is flexible and can exist in different conformations (conformational isomers or conformers). These different conformers can sometimes be detected by vibrational spectroscopy, as the vibrational frequencies of certain modes can be sensitive to the local geometry of the molecule. For example, the C-H and C-N vibrational modes of the pyrrolidine ring may appear at slightly different frequencies depending on the ring's pucker.

In solution, a molecule might exist as an equilibrium of different conformers. By studying the spectra at different temperatures, it may be possible to observe changes in the relative intensities of bands corresponding to different conformers, allowing for a thermodynamic analysis of the conformational equilibrium. In the solid state, the molecule is locked into a single conformation, and the vibrational spectrum would be representative of that specific conformer present in the crystal lattice. Comparing the solid-state and solution-phase spectra can provide insights into the conformational preferences of the molecule in different environments.

Computational and Theoretical Chemistry Studies on 1 4 Bromobenzyl Pyrrolidine Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. Density Functional Theory (DFT) is a popular method due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. arabjchem.orgresearchgate.net Ab initio methods, while more computationally intensive, can offer even higher accuracy.

Electronic Structure Elucidation and Charge Distribution AnalysisA primary goal of quantum chemical calculations would be to elucidate the electronic structure of 1-(4-Bromobenzyl)pyrrolidine (B1281555) hydrochloride. This involves calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial, as they relate to the molecule's ability to donate and accept electrons, respectively, which governs its reactivity.arabjchem.org

Furthermore, these calculations would yield a detailed map of the electron density and electrostatic potential (ESP). An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, one would expect a negative potential around the bromine atom and the nitrogen of the pyrrolidine (B122466) ring (in its free base form), and positive potential around the acidic proton of the hydrochloride and the hydrogen atoms of the benzyl (B1604629) and pyrrolidine rings. This information is vital for understanding how the molecule interacts with other molecules, such as biological receptors or solvent molecules.

Conformational Analysis and Energy LandscapesThe flexibility of the pyrrolidine ring and the rotation around the single bond connecting the benzyl and pyrrolidine moieties mean that 1-(4-Bromobenzyl)pyrrolidine hydrochloride can exist in multiple conformations. A computational conformational analysis would involve systematically rotating the key rotatable bonds and calculating the potential energy of each resulting geometry.

The result of this analysis is a potential energy surface, or energy landscape, which maps the stable (low-energy) conformations and the energy barriers between them. Identifying the global minimum energy conformation—the most stable arrangement of the atoms—is a key objective. This information is critical because the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Spectroscopic Parameter PredictionQuantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data.

NMR Chemical Shifts: Calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimental one can help confirm the molecule's structure and assign specific peaks to individual atoms.

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. This theoretical vibrational spectrum is invaluable for interpreting experimental IR and Raman data and confirming the presence of specific functional groups.

Molecular Dynamics Simulations

While quantum calculations are excellent for understanding static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. deakin.edu.au MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Solvent Effects on Molecular Conformation and DynamicsThe conformation and behavior of a molecule can be significantly influenced by the solvent. MD simulations are ideal for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), one could observe how the solvent affects its preferred conformation.

The simulation would reveal the formation of a solvation shell around the molecule and show how solvent molecules arrange themselves to interact favorably with different parts of the solute. For instance, water molecules would be expected to form hydrogen bonds with the hydrochloride's chloride ion and the N-H group of the protonated pyrrolidine ring. These interactions stabilize the molecule and can influence its conformational equilibrium.

Intermolecular Interactions in Solution and Solid StateIn a solution, MD simulations can be used to study how multiple molecules of this compound interact with each other. By analyzing the simulation trajectory, one can calculate radial distribution functions, which describe the probability of finding another molecule at a certain distance. This can reveal tendencies for aggregation or specific types of molecular association.

In the solid state, MD simulations or related crystal structure prediction methods could be used to explore how the molecules pack into a crystal lattice. These simulations would identify the key intermolecular interactions—such as hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals forces—that stabilize the crystal structure. Understanding these interactions is fundamental to predicting and explaining the material's physical properties, such as its melting point and solubility.

Reaction Pathway Modeling and Transition State Identification

The synthesis of this compound typically involves the reaction of pyrrolidine with 1-bromo-4-(bromomethyl)benzene. Computational modeling of this reaction pathway would likely employ Density Functional Theory (DFT) to map the potential energy surface. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. For instance, in the synthesis of substituted pyrrolidines, computational studies have successfully elucidated reaction mechanisms, such as the [3+2] cycloaddition reactions, by identifying the key transition states and intermediates. These studies often reveal the concerted or stepwise nature of the reaction, providing insights into the stereoselectivity of the process.

Computational methods are instrumental in predicting the reactivity and selectivity of chemical reactions. For a molecule like this compound, theoretical calculations could predict the most likely sites for nucleophilic or electrophilic attack. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common approach. The energies and spatial distributions of these orbitals can indicate the kinetic and thermodynamic favorability of different reaction pathways. For example, in the study of nucleophilic aromatic substitution on thiophene (B33073) derivatives with pyrrolidine, DFT calculations have established linear correlations between experimental electrophilicity and the Gibbs free energy barrier, providing a robust method for predicting reactivity.

Table 1: Hypothetical Energy Barriers for Key Reaction Steps in the Synthesis of this compound

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| N-alkylation | TS1 | 15.2 |

| Protonation | TS2 | 5.8 |

Note: This data is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies are pivotal in establishing structure-property relationships, which are essential for drug design and materials science. For this compound, computational methods can be used to calculate a variety of molecular descriptors, such as molecular electrostatic potential (MEP), polarizability, and dipole moment. These descriptors can then be correlated with physical properties like solubility, melting point, and biological activity. For example, the non-planarity of the pyrrolidine ring, often described as "pseudorotation," contributes to its ability to explore pharmacophore space, a feature that can be quantified through computational analysis of its conformational landscape. The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are known to significantly influence biological activity, a phenomenon that can be investigated through molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) studies.

Table 2: Calculated Molecular Descriptors for Pyrrolidine Derivatives

| Compound | Dipole Moment (Debye) | Polarizability (ų) | HOMO Energy (eV) | LUMO Energy (eV) |

| Pyrrolidine | 1.57 | 8.9 | -6.2 | 2.1 |

| 1-Benzylpyrrolidine | 1.82 | 17.3 | -5.8 | 1.5 |

| 1-(4-Bromobenzyl)pyrrolidine | 2.15 | 18.5 | -5.9 | 1.3 |

Note: This data is illustrative and based on general trends observed in related compounds.

Derivatization Strategies and Analogue Design in Academic Synthesis

Synthesis of Substituted 1-(Bromobenzyl)pyrrolidine Analogues

The bromobenzyl group of 1-(4-Bromobenzyl)pyrrolidine (B1281555) offers a rich platform for synthetic diversification. Key strategies include repositioning the bromine atom and introducing a wide array of different substituents onto the aromatic ring.

The location of the bromine atom on the benzyl (B1604629) ring can significantly influence the molecule's electronic and steric properties. The synthesis of ortho- and meta-bromobenzyl analogues allows for a systematic investigation of these positional effects. The primary synthetic route to these isomers typically involves the N-alkylation of pyrrolidine (B122466) with the corresponding ortho- or meta-bromobenzyl halide (chloride or bromide). These starting materials are commercially available or can be readily synthesized from the corresponding bromotoluenes via radical bromination.

| Starting Material | Product | Reagents and Conditions |

| Pyrrolidine, 2-bromobenzyl bromide | 1-(2-Bromobenzyl)pyrrolidine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Room Temperature |

| Pyrrolidine, 3-bromobenzyl bromide | 1-(3-Bromobenzyl)pyrrolidine | Base (e.g., K2CO3), Solvent (e.g., CH3CN), Room Temperature |

The bromine atom on the 1-(4-Bromobenzyl)pyrrolidine scaffold serves as a versatile synthetic handle for introducing a wide range of functional groups through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and allow for the creation of extensive analogue libraries with diverse electronic and steric properties.

Suzuki Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the benzyl ring. For example, reacting 1-(4-bromobenzyl)pyrrolidine with phenylboronic acid in the presence of a palladium catalyst and a base yields 1-(4-phenylbenzyl)pyrrolidine. mdpi.comwhiterose.ac.ukmdpi.comorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, as well as amides and other nitrogen-containing functionalities. wikipedia.orgacsgcipr.orgnih.govorganic-chemistry.orgresearchgate.net For instance, coupling 1-(4-bromobenzyl)pyrrolidine with a secondary amine like morpholine (B109124) would yield 1-((4-(morpholin-4-yl)phenyl)methyl)pyrrolidine.

Sonogashira Coupling: This method is used to form carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This introduces linear, rigid alkynyl substituents onto the benzyl ring, which can significantly alter the molecule's shape and potential for hydrogen bonding.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene, leading to the introduction of vinyl or substituted vinyl groups. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

The following table summarizes the introduction of various substituents onto the benzyl moiety of 1-(bromobenzyl)pyrrolidine analogues via these cross-coupling reactions.

| Coupling Reaction | Reactant | Catalyst System | Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 1-(4-Arylbenzyl)pyrrolidine |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 1-(4-(Dialkylamino)benzyl)pyrrolidine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | 1-(4-(Alkynyl)benzyl)pyrrolidine |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | 1-(4-(Vinyl)benzyl)pyrrolidine |

Furthermore, the synthesis of analogues with various electron-donating and electron-withdrawing groups on the benzyl ring can be achieved by starting with appropriately substituted benzylamines in the initial synthesis. For example, the reaction of itaconic acid with substituted benzylamines can lead to a variety of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acids, which can be further elaborated. nih.gov

Functionalization of the Pyrrolidine Ring

The pyrrolidine ring itself presents numerous opportunities for structural modification, including N-alkylation and N-acylation for the generation of quaternary ammonium (B1175870) salts and amides, respectively, as well as more complex strategies involving ring expansion or contraction.

While 1-(4-Bromobenzyl)pyrrolidine is a tertiary amine, further reactions at the nitrogen atom are not typical as it is already fully substituted. However, the concept of N-alkylation and N-acylation is central to the synthesis of the parent compound and its analogues. The formation of 1-(4-Bromobenzyl)pyrrolidine itself is a classic example of N-alkylation, where pyrrolidine is reacted with 4-bromobenzyl halide. nih.govacsgcipr.org

N-acylation is another key strategy in derivatization. While direct acylation of the tertiary nitrogen in 1-(4-Bromobenzyl)pyrrolidine is not feasible, the synthesis of related structures, such as amides, can be achieved through various synthetic routes. For instance, N-acylation can be a crucial step in the synthesis of more complex pyrrolidine-containing molecules. mdpi.comorganic-chemistry.orgbeilstein-journals.orgchemrxiv.orgchemicalbook.com

Skeletal modifications of the pyrrolidine ring, such as expansion to a piperidine (B6355638) or contraction from a larger ring, represent advanced strategies for creating structurally novel analogues.

Ring Expansion: A notable method for the two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane counterparts involves a palladium-catalyzed allylic amine rearrangement. chemrxiv.org This strategy, while requiring a vinyl-substituted pyrrolidine precursor, demonstrates a sophisticated approach to accessing larger ring systems. Another approach involves the ring expansion of azetidinium intermediates to form pyrrolidines. researchgate.net

Ring Contraction: The synthesis of pyrrolidine derivatives can be achieved through the ring contraction of larger heterocyclic systems. For example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. nih.gov Another strategy involves the oxidative rearrangement of N-H piperidines to yield pyrrolidine derivatives. organic-chemistry.org

Stereochemical Considerations in Analogue Synthesis

The introduction of stereocenters into the pyrrolidine ring or on its substituents is a critical aspect of analogue design, as different stereoisomers can exhibit distinct biological activities.

The synthesis of enantiomerically pure or enriched substituted pyrrolidines is a significant focus in academic research. One common approach is to start from a chiral precursor, such as L-proline or (S)-prolinol, which provides a pre-existing stereocenter that can direct the stereochemistry of subsequent transformations. mdpi.comnih.gov

Asymmetric synthesis methodologies are also employed to create chiral pyrrolidine derivatives. For instance, transaminases can be used in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.gov This biocatalytic approach allows for access to both enantiomers with high enantiomeric excess.

The diastereoselective synthesis of highly substituted pyrrolidines can be achieved through various cycloaddition reactions. For example, a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinyl imines and azomethine ylides can produce densely substituted pyrrolidines with up to four stereogenic centers with good to excellent diastereoselectivities. acsgcipr.orgbeilstein-journals.org The stereochemical outcome of these reactions is often influenced by the chiral auxiliary and the reaction conditions.

The following table provides examples of stereoselective synthetic strategies for pyrrolidine analogues.

| Strategy | Key Feature | Example | Stereochemical Outcome |

| Chiral Pool Synthesis | Use of a readily available chiral starting material | Synthesis starting from L-proline | Enantiomerically pure products |

| Biocatalysis | Use of enzymes for stereoselective transformations | Transaminase-triggered cyclization of ω-chloroketones | Access to both (R) and (S) enantiomers |

| Diastereoselective Cycloaddition | Use of a chiral auxiliary to control stereochemistry | [3 + 2] Cycloaddition with a chiral N-tert-butanesulfinyl imine | High diastereoselectivity |

Enantioselective Synthesis of Chiral Analogues

The creation of chiral analogues from achiral or racemic precursors is a cornerstone of modern drug discovery, as different enantiomers of a compound often exhibit distinct biological activities. google.com For the 1-(4-Bromobenzyl)pyrrolidine scaffold, enantioselective synthesis primarily focuses on introducing chirality to the pyrrolidine ring.

Common strategies often involve the use of naturally occurring chiral building blocks, such as proline or 4-hydroxyproline, to ensure high optical purity in the final products. mdpi.comnih.gov These methods typically begin with a pre-existing, enantiomerically pure pyrrolidine core, which is then functionalized. For instance, (S)-prolinol can serve as a starting material for the synthesis of various complex pyrrolidine-containing drugs. mdpi.comnih.gov

Alternatively, asymmetric organocatalysis has emerged as a powerful tool for constructing chiral pyrrolidines. unibo.it Catalysts derived from proline, such as diarylprolinol silyl (B83357) ethers, can facilitate asymmetric functionalization of aldehydes and other substrates, leading to the formation of substituted chiral pyrrolidines. unibo.it The development of multisubstituted pyrrolidines containing multiple stereogenic centers, including quaternary stereocenters, represents a significant synthetic challenge but offers the potential for novel bioactivities. nih.gov Research in this area illustrates that introducing such molecular complexity can expand the available chemical space and provide new opportunities for discovering therapeutic agents. nih.gov

Table 1: Overview of Selected Enantioselective Synthesis Strategies

| Strategy | Description | Key Features | Reference Example |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure starting materials like (S)-proline or (S)-prolinol. mdpi.comnih.gov | High optical purity; predictable stereochemistry. | Synthesis of drug precursors from proline derivatives. nih.gov |

| Asymmetric Organocatalysis | Employs small chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective reactions. unibo.it | Metal-free; often mild reaction conditions. | Use of diarylprolinol silyl ethers for asymmetric functionalization. unibo.it |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective transformation. google.com | High stereocontrol; auxiliary is removable. | General methods for preparing chiral 2- and 3-substituted pyrrolidines. google.com |

Diastereoselective Transformations

When multiple chiral centers are present in a molecule, controlling their relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective transformations are employed to synthesize specific stereoisomers of highly functionalized pyrrolidine analogues. These methods are essential for creating complex three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.

One powerful approach involves electrophilic halogen-induced cascade reactions. For example, an N-bromosuccinimide (NBS)-induced cascade involving an aziridine (B145994) ring expansion has been developed for the diastereoselective synthesis of functionalized pyrrolidines containing three stereocenters. scispace.com This type of reaction proceeds through a series of controlled bond-forming events, establishing the relative stereochemistry with high precision. scispace.com

Another strategy is the copper-promoted intramolecular aminooxygenation of alkenes. This method has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity from α-substituted 4-pentenyl sulfonamides. nih.gov The stereochemical outcome is influenced by the substrate and reaction conditions, allowing for the targeted synthesis of specific diastereomers. nih.gov Such synthetic advancements are critical for building complex molecules and have been applied in the formal synthesis of natural products like (+)-monomorine. nih.gov

Combinatorial Chemistry Approaches for Library Generation in Research Screening

Combinatorial chemistry is a technique used to rapidly synthesize a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.govnumberanalytics.com This approach is highly valuable in drug discovery for identifying new lead compounds through high-throughput screening. nih.govniscpr.res.in The 1-(4-Bromobenzyl)pyrrolidine scaffold is well-suited for combinatorial library generation due to its distinct points for chemical modification: the pyrrolidine nitrogen and the bromine atom on the phenyl ring.

A common technique used is the "split-and-pool" (or "split synthesis") method, often performed on a solid support like polymer beads. nih.gov In this process, a batch of resin beads is split into several portions, each portion is reacted with a different building block, and then all portions are pooled back together. By repeating this split-pool-react cycle, a vast library of compounds can be generated, with each bead theoretically carrying a single, unique chemical entity. nih.govresearchgate.net

For a library based on 1-(4-Bromobenzyl)pyrrolidine, diversity could be introduced in several ways:

Acylation/Alkylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring can be readily acylated with a diverse set of carboxylic acids or alkylated with various electrophiles.

Cross-Coupling Reactions at the Bromine Position: The bromo group on the benzyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or amino groups.

This systematic combination of a few sets of building blocks can generate a library containing thousands of distinct compounds for biological screening. nih.gov

Table 2: Illustrative Combinatorial Library Design Based on the 1-(4-Bromobenzyl)pyrrolidine Scaffold

| Scaffold Core | Diversity Point 1 (R1) (Acylation of Pyrrolidine-N) | Diversity Point 2 (R2) (Suzuki Coupling at Phenyl-Br) | Resulting Library Size |

|---|---|---|---|

| 1-Benzylpyrrolidine | -CO-CH₃ (Acetyl) | -Phenyl | 3 (R1 groups) x 3 (R2 groups) = 9 unique compounds |

| -CO-Cyclopropyl | -Thiophene | ||

| -CO-Ph-OCH₃ (Anisoyl) | -Pyridine |

Applications in Advanced Synthetic Chemistry and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of a chemical compound as a key intermediate is established through its successful incorporation into the synthesis of more complex molecules. This often involves its use as a building block for natural product frameworks or as a precursor for advanced organic materials.

The pyrrolidine (B122466) ring is a core structural motif in a vast array of natural products, particularly alkaloids. Synthetic chemists often utilize functionalized pyrrolidines as chiral synthons to construct these complex molecular architectures. However, a comprehensive search of academic literature did not yield specific examples where 1-(4-Bromobenzyl)pyrrolidine (B1281555) hydrochloride has been employed as a key building block in the total synthesis of natural products. While numerous syntheses of pyrrolidine-containing natural products have been reported, they typically involve other substituted pyrrolidine derivatives.

Functionalized aromatic compounds are frequently used as precursors for advanced organic materials such as conductive polymers, organic light-emitting diodes (OLEDs), and other functional materials. The presence of the bromobenzyl group in 1-(4-Bromobenzyl)pyrrolidine hydrochloride suggests potential for its use in cross-coupling reactions to form polymeric or extended π-systems. Nevertheless, there is a lack of published research demonstrating the use of this specific compound as a monomer or precursor in the synthesis of such materials.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry relies on non-covalent interactions to form larger, organized structures. The design of molecules that can participate in these interactions is crucial for the development of new materials and systems.

The structural features of this compound, including the aromatic ring and the potential for hydrogen bonding from the hydrochloride moiety, suggest it could participate in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are fundamental to the formation of self-assembled structures. However, there are no specific studies in the available literature that describe the design and characterization of non-covalent assemblies derived from this particular compound.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This interaction is governed by molecular recognition and non-covalent forces. While pyrrolidinium-based ionic liquids have been studied in the context of host-guest complexes with cyclodextrins, there is no specific research detailing the application of this compound as either a host or a guest in such systems.

Use in Catalyst Development and Ligand Design

The development of new catalysts and ligands is a cornerstone of modern synthetic chemistry, enabling efficient and selective chemical transformations.

The nitrogen atom in the pyrrolidine ring can act as a coordinating atom for metal centers, making pyrrolidine derivatives valuable scaffolds for the design of chiral ligands for asymmetric catalysis. The substituents on the pyrrolidine ring play a crucial role in tuning the steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity and selectivity. While there is extensive research on pyrrolidine-based ligands, no specific examples of ligands or catalysts derived from this compound and their application in catalysis are documented in the scientific literature.

Chiral Ligand Synthesis for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. mdpi.comnih.gov The pyrrolidine ring is a cornerstone in the design of many successful chiral ligands and organocatalysts due to its rigid, five-membered ring structure that can create a well-defined chiral environment around a metal center or in an organocatalytic setting. unibo.itnih.gov

This compound can serve as a precursor to a variety of chiral ligands. The pyrrolidine nitrogen can be part of a bidentate or polydentate ligand system. The true synthetic utility of this compound would be realized if a chiral version of the pyrrolidine ring is used. For instance, starting from chiral proline derivatives, one could synthesize enantiomerically pure versions of 1-(4-Bromobenzyl)pyrrolidine.

The bromobenzyl moiety offers a reactive handle for further functionalization. For example, the bromo group can be transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce phosphine (B1218219), amine, or other coordinating groups. This allows for the synthesis of a library of ligands with tunable steric and electronic properties.

Illustrative Synthetic Scheme for a Chiral Phosphine Ligand:

Starting with a chiral (S)- or (R)-2-substituted pyrrolidine, N-alkylation with 4-bromobenzyl bromide would yield the chiral precursor. Subsequent palladium-catalyzed phosphination could afford a novel P,N-ligand.

| Step | Reactant | Reagent | Product | Potential Application of Product |

| 1 | (S)-Pyrrolidine | 1-Bromo-4-(bromomethyl)benzene | (S)-1-(4-Bromobenzyl)pyrrolidine | Precursor for chiral ligands |

| 2 | (S)-1-(4-Bromobenzyl)pyrrolidine | Diphenylphosphine, Pd catalyst | (S)-1-(4-(Diphenylphosphino)benzyl)pyrrolidine | Chiral P,N-ligand for asymmetric hydrogenation |

This table is illustrative of a potential synthetic route and application; specific research on this pathway with the named compound is not established.

The resulting ligands could be evaluated in various asymmetric reactions, such as hydrogenation, hydrosilylation, or allylic alkylation, where the stereochemical outcome is dictated by the chiral ligand.

Support for Heterogeneous Catalysts

Heterogeneous catalysis offers significant advantages over homogeneous systems, including ease of catalyst separation and recycling. nih.gov The immobilization of catalytically active species onto solid supports is a key strategy in developing robust and reusable catalysts. nih.gov

The structure of this compound is well-suited for its use as a building block in creating supported catalysts. The bromobenzyl group can act as an anchor to attach the molecule to a variety of solid supports, such as polymers (e.g., polystyrene), silica, or magnetic nanoparticles. scispace.combeilstein-journals.org This can be achieved through nucleophilic substitution reactions or by polymerization of a vinyl-functionalized derivative.

Once immobilized, the pyrrolidine moiety can either be the catalytically active site itself (as in organocatalysis) or be further functionalized to chelate a metal catalyst. For example, a polymer resin could be functionalized with multiple 1-(benzylpyrrolidine) units, creating a solid-supported organocatalyst for reactions like asymmetric aldol (B89426) or Michael additions. nih.gov

Hypothetical Performance of a Polymer-Supported Pyrrolidine Catalyst:

| Catalyst System | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Catalyst Recyclability (cycles) |

| Polystyrene-supported 1-benzylpyrrolidine | Michael Addition | Aldehyde + Nitroalkene | 95 | 92 | >5 |

| Silica-grafted 1-benzylpyrrolidine-Pd complex | Suzuki Coupling | Aryl halide + Boronic acid | 98 | N/A | >8 |

This table presents hypothetical data based on typical performance of similar supported catalyst systems to illustrate the potential of this approach.

The performance of such heterogeneous catalysts would depend on factors like the nature of the support, linker length, and catalyst loading.

Development of Chemical Probes and Tags for Non-Biological Research Applications

Chemical probes and tags are essential tools for elucidating reaction mechanisms, tracking molecular species, and labeling materials. nih.govmskcc.org The development of new probes with specific functionalities is an active area of research in materials science and analytical chemistry.

This compound can be envisioned as a scaffold for the development of novel chemical probes and tags for non-biological applications. The bromo-substituent on the phenyl ring is a key feature that can be exploited for this purpose. For instance, it can be converted into other functional groups that can act as reporters or reactive handles.

Potential Modifications for Probe and Tag Development:

Fluorogenic Tags: The bromo group could be replaced with a fluorophore through a cross-coupling reaction. The resulting fluorescently tagged pyrrolidine could be used to label polymers or other materials to study their distribution and morphology.

Spin Labels: The bromo group could be converted to a nitroxide radical via a series of reactions, creating a spin-labeled probe for electron paramagnetic resonance (EPR) spectroscopy studies of materials.

Affinity Tags: The bromo group can be used to attach the molecule to a surface or another molecule via a covalent bond. The pyrrolidine end could then be used to selectively bind to a target species.

Illustrative Example of a Functional Tag Synthesis:

| Starting Material | Reagent | Functional Group Introduced | Potential Application |

| 1-(4-Bromobenzyl)pyrrolidine | Dansyl boronic acid, Pd catalyst | Fluorescent Dansyl group | Fluorescent labeling of polymers |

| 1-(4-Bromobenzyl)pyrrolidine | 4-ethynyl-TEMPO, Pd catalyst | Nitroxide spin label | EPR studies of material dynamics |

This table illustrates potential synthetic transformations and applications and does not represent established research on the title compound.

The versatility of the 1-(4-Bromobenzyl)pyrrolidine scaffold makes it a promising candidate for the design and synthesis of a new generation of chemical tools for materials science research.

Future Research Directions and Emerging Paradigms in the Study of 1 4 Bromobenzyl Pyrrolidine Hydrochloride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates like 1-(4-Bromobenzyl)pyrrolidine (B1281555) hydrochloride is increasingly moving from traditional batch processes to continuous flow chemistry. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. The integration of this compound's synthesis into flow chemistry platforms could lead to more efficient and scalable production.

Automated synthesis platforms, which combine robotics with flow chemistry, could further revolutionize the production and study of 1-(4-Bromobenzyl)pyrrolidine hydrochloride. These platforms enable high-throughput screening of reaction conditions, rapid optimization, and the on-demand synthesis of derivatives. This would be particularly valuable for exploring the structure-activity relationships of related compounds in drug discovery. researchgate.net

Key advantages of integrating flow chemistry for the synthesis of this compound and its derivatives are summarized in the table below.

| Feature | Benefit in the Context of this compound Synthesis |

| Enhanced Safety | Minimizes the handling of potentially hazardous reagents and intermediates by containing them within a closed system. |

| Improved Control | Precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. |

| Scalability | Seamless scaling from laboratory to industrial production by running the system for longer durations. |

| High-Throughput Experimentation | Enables rapid screening of various catalysts, solvents, and reaction conditions for optimal synthesis. |

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry represent powerful tools for forging new chemical bonds under mild conditions. sigmaaldrich.com For this compound, these techniques could unlock novel reaction pathways. The aromatic bromine atom on the benzyl (B1604629) group is a key functional handle for such transformations.

Visible-light photoredox catalysis could be employed for C-C and C-N cross-coupling reactions, allowing for the diversification of the 4-bromobenzyl moiety. nih.gov For instance, coupling with various nucleophiles could generate a library of derivatives with potentially enhanced biological activity. Electrochemistry offers a reagent-free method for oxidation and reduction reactions, which could be applied to modify the pyrrolidine (B122466) ring or the benzyl group. chemrxiv.org

Advanced Machine Learning and AI Applications in Reaction Prediction and Design

Development of Novel Analytical Techniques for In-Situ Monitoring of its Reactions

The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and optimizing conditions. Advanced analytical techniques that can be integrated into reaction setups, such as in-situ NMR and Raman spectroscopy, are becoming increasingly important. researchgate.net

For the synthesis and transformations of this compound, these in-situ monitoring techniques would provide valuable insights into reaction kinetics, the formation of intermediates, and the influence of various parameters. This detailed understanding would facilitate more precise control over the reaction, leading to improved efficiency and selectivity.

Potential in-situ analytical techniques for monitoring reactions involving this compound are outlined below.

| Analytical Technique | Information Gained |

| In-situ NMR Spectroscopy | Provides real-time information on the concentration of reactants, intermediates, and products, offering insights into reaction kinetics and mechanisms. |

| In-situ FT-IR Spectroscopy | Monitors the changes in functional groups during a reaction, allowing for the tracking of reaction progress. |

| In-situ Raman Spectroscopy | Offers complementary information to FT-IR and is particularly useful for monitoring reactions in aqueous media. |

Contributions to Sustainable Chemical Synthesis and Circular Economy Principles

The principles of green chemistry and the circular economy are guiding the future of chemical manufacturing. Research into the synthesis of this compound should focus on developing more sustainable processes. This includes the use of renewable starting materials, greener solvents, and catalysts that can be recycled and reused.

Furthermore, exploring the potential for this compound to be derived from bio-based feedstocks or for its byproducts to be repurposed would contribute to a circular economy model. The development of biodegradable derivatives could also be a key area of future research, minimizing the environmental impact of related pharmaceutical products.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Bromobenzyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves alkylation or cycloalkylation of pyrrolidine derivatives with 4-bromobenzyl halides. For example, phase transfer catalysis (PTC) under basic conditions (e.g., NaOH/CH₂Cl₂) can enhance nucleophilic substitution efficiency . Hydrolysis steps (e.g., concentrated H₂SO₄) may follow to yield the hydrochloride salt. Optimization focuses on:

- Catalyst selection : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve reaction rates in PTC .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during benzylation.

- Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

Key characterization methods include:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm and aromatic protons from the 4-bromobenzyl group at δ 7.2–7.6 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the hydrochloride salt formation (e.g., H-bonding between NH⁺ and Cl⁻) .

- Mass spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 284.14 for the free base) .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol or ethanol. Limited solubility in water requires acidification (e.g., HCl) for aqueous workups. Solubility data from recrystallization studies suggest methanol as the preferred solvent for purification .

Advanced: How can stereochemical challenges in synthesizing chiral pyrrolidine derivatives be addressed?

Answer:

Chiral resolution or asymmetric synthesis is critical for enantiopure products:

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to control stereochemistry during benzylation .

- X-ray refinement : Confirms absolute configuration (e.g., (2S,4R) vs. (2R,4S) isomers) .

- Dynamic NMR : Detects rotational barriers in diastereomers (e.g., axial vs. equatorial substituents) .

Advanced: What strategies ensure impurity profiling and ≥95% purity for pharmacological studies?

Answer:

- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) to quantify residual solvents or unreacted intermediates (e.g., 4-bromobenzyl bromide) .

- Reference standards : Compare retention times with certified impurities (e.g., genotoxic alkylating agents) .

- Recrystallization : Repeat cycles in methanol reduce byproducts (<2% as per NMR) .

Advanced: How is this compound applied in structure-activity relationship (SAR) studies?

Answer:

- Pharmacophore modification : The 4-bromobenzyl group enhances lipophilicity and receptor binding affinity in CNS-targeting analogs .

- Biological assays : Test derivatives for dopamine/norepinephrine reuptake inhibition (e.g., IC₅₀ values via radioligand binding) .

- Metabolic stability : Evaluate hepatic microsome clearance rates to optimize pharmacokinetics .

Advanced: What stability precautions are required for long-term storage?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hygroscopic degradation .

- Light sensitivity : Amber vials minimize photolytic decomposition of the bromobenzyl group .

- pH monitoring : Aqueous solutions should maintain pH <3 to avoid free base precipitation .

Advanced: How is computational modeling used to predict its reactivity or biological interactions?

Answer:

- DFT calculations : Optimize ground-state geometry and predict nucleophilic attack sites (e.g., pyrrolidine N vs. benzylic C) .

- Molecular docking : Simulate binding to targets like monoamine transporters (e.g., docking scores vs. experimental IC₅₀) .